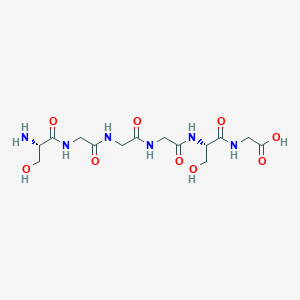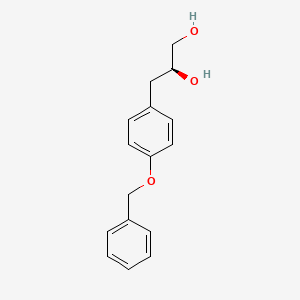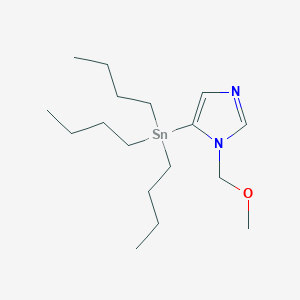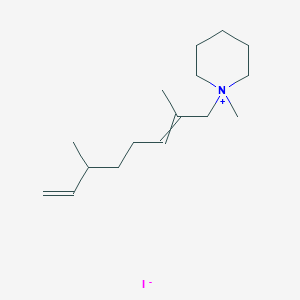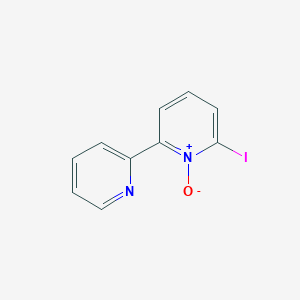
2-Iodo-1-oxo-6-(pyridin-2-yl)-1lambda~5~-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-1-oxo-6-(pyridin-2-yl)-1lambda~5~-pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1-oxo-6-(pyridin-2-yl)-1lambda~5~-pyridine typically involves the iodination of a pyridine derivative followed by oxidation. Common reagents used in the synthesis may include iodine, oxidizing agents like hydrogen peroxide or potassium permanganate, and solvents such as acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-1-oxo-6-(pyridin-2-yl)-1lambda~5~-pyridine can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized pyridine derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-Iodo-1-oxo-6-(pyridin-2-yl)-1lambda~5~-pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Iodo-1-oxo-6-(pyridin-3-yl)-1lambda~5~-pyridine
- 2-Iodo-1-oxo-6-(pyridin-4-yl)-1lambda~5~-pyridine
- 2-Bromo-1-oxo-6-(pyridin-2-yl)-1lambda~5~-pyridine
Uniqueness
2-Iodo-1-oxo-6-(pyridin-2-yl)-1lambda~5~-pyridine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the iodine atom and the oxo group at specific positions on the pyridine ring can result in distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
205052-96-6 |
|---|---|
Fórmula molecular |
C10H7IN2O |
Peso molecular |
298.08 g/mol |
Nombre IUPAC |
2-iodo-1-oxido-6-pyridin-2-ylpyridin-1-ium |
InChI |
InChI=1S/C10H7IN2O/c11-10-6-3-5-9(13(10)14)8-4-1-2-7-12-8/h1-7H |
Clave InChI |
HUAGORCTUZDDFT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=[N+](C(=CC=C2)I)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14240330.png)

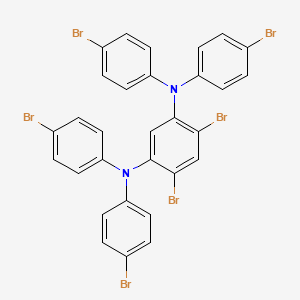

![4'-(9H-Carbazol-9-yl)-N-[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14240349.png)
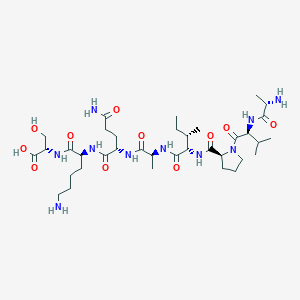
![Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]-](/img/structure/B14240361.png)
